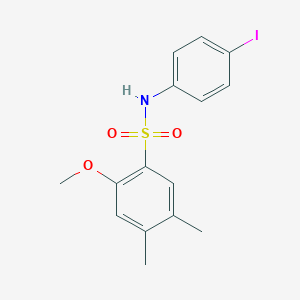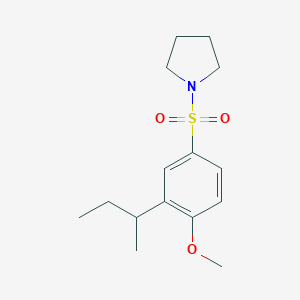
4-ethoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and receptors. For example, it has been shown to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been reported to modulate the activity of nicotinic acetylcholine receptors, which are involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-ethoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide have been studied in various experimental models. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the secretion of pro-inflammatory cytokines. In vivo studies have demonstrated its potential to lower blood glucose levels and improve insulin sensitivity in diabetic animals. It has also been reported to exhibit neuroprotective effects and reduce blood pressure in hypertensive animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-ethoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide in lab experiments include its relatively simple synthesis method, high purity, and potential for multiple applications. However, its limitations include its low solubility in water, which may affect its bioavailability and limit its use in certain experimental models.
Direcciones Futuras
There are several potential future directions for the study of 4-ethoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide. These include:
1. Further investigation of its mechanism of action and potential targets for therapeutic intervention.
2. Evaluation of its efficacy and safety in clinical trials for the treatment of cancer, diabetes, and inflammation.
3. Development of novel derivatives with improved solubility and bioavailability.
4. Study of its potential effects on other physiological systems, such as the immune system and gastrointestinal system.
5. Investigation of its potential as a tool for chemical biology research, such as the study of enzyme inhibition and receptor modulation.
In conclusion, 4-ethoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide is a sulfonamide derivative that has shown potential for various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop novel derivatives with improved properties.
Métodos De Síntesis
The synthesis of 4-ethoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide involves the reaction of 4-chloro-2,3-dimethylbenzenesulfonamide with ethylpyridine-4-carboxylate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, followed by the substitution of chlorine with ethoxy group. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
4-ethoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In biochemistry, it has been used to study the interaction of sulfonamide derivatives with enzymes such as carbonic anhydrase and cholinesterase. In pharmacology, it has been evaluated for its potential effects on the central nervous system and cardiovascular system.
Propiedades
Nombre del producto |
4-ethoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H18N2O3S |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
4-ethoxy-2,3-dimethyl-N-pyridin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H18N2O3S/c1-4-20-14-5-6-15(12(3)11(14)2)21(18,19)17-13-7-9-16-10-8-13/h5-10H,4H2,1-3H3,(H,16,17) |
Clave InChI |
SFRBUUOSVDJYFY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C)C |
SMILES canónico |
CCOC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)

![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)
![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)



